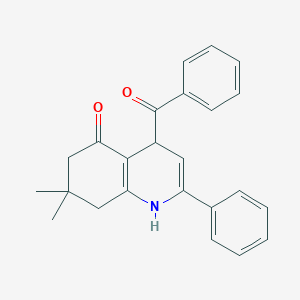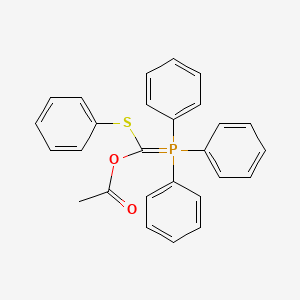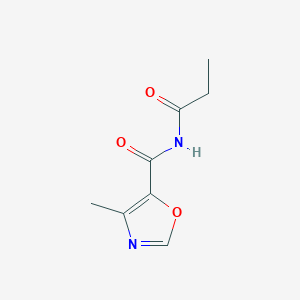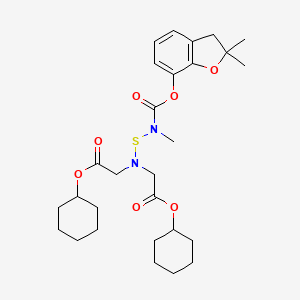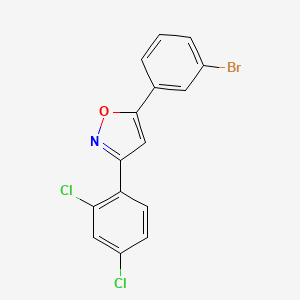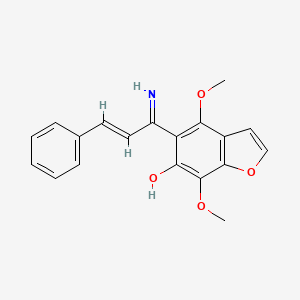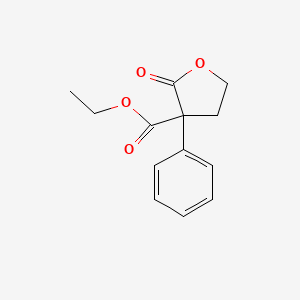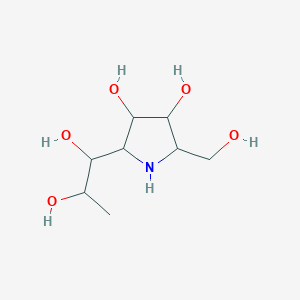
2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a complex organic compound that features multiple hydroxyl groups attached to a pyrrolidine ring. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyrrolidine ring followed by the introduction of hydroxyl groups through selective oxidation reactions. Common reagents for these steps might include oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alkanes or alkenes.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the synthesis of polymers or other industrial chemicals.
作用機序
The mechanism by which 2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol exerts its effects would depend on its interactions with molecular targets. These could include enzymes or receptors in biological systems, where the compound might act as an inhibitor or activator. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- 2-(1,2-Dihydroxypropyl)-5-(methyl)pyrrolidine-3,4-diol
Uniqueness
2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is unique due to its specific arrangement of hydroxyl groups and the pyrrolidine ring structure. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
921609-50-9 |
|---|---|
分子式 |
C8H17NO5 |
分子量 |
207.22 g/mol |
IUPAC名 |
2-(1,2-dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C8H17NO5/c1-3(11)6(12)5-8(14)7(13)4(2-10)9-5/h3-14H,2H2,1H3 |
InChIキー |
ZMTBYYBYWVFJCL-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1C(C(C(N1)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


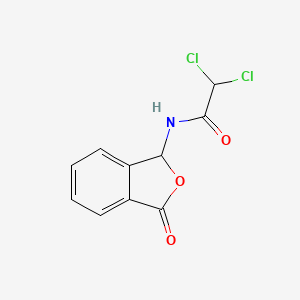
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)

![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
